Propylamine, hydrobromide, (R)-, (-)-

Catalog No.
S1966473
CAS No.
36600-43-8
M.F
C4H11Br2N
M. Wt
232.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylamine, hydrobromide, (R)-, (-)-

CAS Number

36600-43-8

Product Name

Propylamine, hydrobromide, (R)-, (-)-

IUPAC Name

1-bromobutan-2-amine;hydrobromide

Molecular Formula

C4H11Br2N

Molecular Weight

232.94 g/mol

InChI

InChI=1S/C4H10BrN.BrH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H

InChI Key

WSOKWOJPSCLMID-UHFFFAOYSA-N

SMILES

CCC(CBr)N.Br

Canonical SMILES

CCC(CBr)N.Br
  • Asymmetric Synthesis

    Due to its chirality, (R)-(-)-propylamine hydrobromide could be a potential resolving agent or chiral auxiliary in asymmetric synthesis. Asymmetric synthesis allows researchers to create molecules with a specific handedness, which is crucial for developing new drugs and other pharmaceuticals .

  • Study of Amine Functionalities

    Propylamine is a primary amine, a functional group containing a nitrogen atom bonded to two hydrogen atoms and one alkyl group. (R)-(-)-Propylamine hydrobromide could be used as a model compound to study the reactivity and properties of primary amines. This knowledge is valuable in various fields, including organic chemistry, medicinal chemistry, and material science .

  • Biological Research

    While the specific application of (R)-(-)-propylamine hydrobromide in biological research is unclear, propylamine derivatives have been explored in various biological contexts. For instance, some modified propylamine structures exhibit anticonvulsant or neuroprotective properties, making them interesting candidates for further investigation .

Propylamine, hydrobromide, (R)-, (-)- is a chiral compound with the chemical formula C₄H₁₁BrN. It is a salt formed from propylamine and hydrobromic acid, characterized by its amine functional group. This compound is notable for its stereochemistry, existing as the (R)- enantiomer, which can exhibit different biological activities compared to its (S)- counterpart. Propylamine itself is a primary amine that plays a role in various

Due to its amine functional group:

  • Nucleophilic Substitution: The amine can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Formation of Amides: Reacting with carboxylic acids can yield amides.
  • Alkylation Reactions: Propylamine can undergo alkylation with alkyl halides to form secondary or tertiary amines.

These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.

The biological activity of propylamine and its derivatives has been widely studied. Notably:

  • Antidepressant Properties: Compounds related to propylamine, such as tranylcypromine, act as monoamine oxidase inhibitors, which are used in treating depression .
  • Neuroprotective Effects: Some studies suggest that polyamines, which include propylamine derivatives, may have protective effects against neurodegenerative diseases .
  • Antimicrobial Activity: Certain derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Several methods exist for synthesizing propylamine, hydrobromide:

  • Direct Amination: Propylene can be reacted with ammonia in the presence of a catalyst to produce propylamine.
  • Hydrobromic Acid Addition: Propylamine can be treated with hydrobromic acid to form the hydrobromide salt.
  • Reduction of Nitriles: Nitriles can be reduced using lithium aluminum hydride or similar reagents to yield primary amines.

These methods are significant for producing propylamine in both laboratory and industrial settings.

Propylamine, hydrobromide has various applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.
  • Agricultural Chemicals: Employed in the synthesis of agrochemicals and pesticides.
  • Chemical Research: Utilized in organic synthesis for developing new compounds and studying reaction mechanisms.

Research into the interactions of propylamine derivatives with biological targets has revealed several key insights:

  • Enzyme Inhibition: Some studies indicate that propylamine derivatives can inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting mood and behavior .
  • Receptor Binding: Investigations into receptor interactions have shown that these compounds can bind to various neurotransmitter receptors, influencing their activity .

Such interactions underscore the importance of propylamine in pharmacology and biochemistry.

Several compounds share structural similarities with propylamine, hydrobromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
EthylaminePrimary AmineShorter carbon chain; less steric hindrance
ButylaminePrimary AmineLonger carbon chain; different biological activities
IsopropylamineSecondary AmineDifferent sterics; potential for different reactivity
BenzylamineAromatic AmineContains an aromatic ring; distinct properties

Uniqueness

Propylamine, hydrobromide's uniqueness lies in its specific stereochemistry and ability to form stable salts with acids like hydrobromic acid. This characteristic enhances its solubility and reactivity compared to other amines.

Other CAS

36600-43-8

Dates

Modify: 2024-04-15

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